3-Methylisoxazole-5-carbonitrile
Overview
Description
3-Methylisoxazole-5-carbonitrile is a heterocyclic compound that has caught the attention of researchers due to its potential applications in organic synthesis and biological activity. It is a colorless to light yellow liquid .
Molecular Structure Analysis
The molecular formula of 3-Methylisoxazole-5-carbonitrile is C5H4N2O . The average mass is 83.089 Da and the monoisotopic mass is 83.037117 Da .Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Physical And Chemical Properties Analysis
3-Methylisoxazole-5-carbonitrile has a molecular weight of 108.1 g/mol . It is a liquid at room temperature . The boiling point is 249.4°C at 760 mmHg .Scientific Research Applications
Medicinal Chemistry: Drug Discovery and Development
3-Methylisoxazole-5-carbonitrile serves as a key scaffold in medicinal chemistry due to its isoxazole ring, which is a common moiety in many drugs . Its derivatives exhibit a wide range of biological activities, making it a valuable precursor in the synthesis of new pharmacologically active compounds. For instance, it can be used to create molecules with potential anticancer, antimicrobial, and anti-inflammatory properties .
Organic Synthesis: Metal-Free Catalytic Processes
In organic synthesis, 3-Methylisoxazole-5-carbonitrile is utilized in metal-free synthetic routes. This approach is environmentally friendly and cost-effective, avoiding the use of heavy metals that can lead to toxic waste . The compound can participate in (3 + 2) cycloaddition reactions, which are pivotal in constructing complex organic molecules .
Nanotechnology: Material Functionalization
The compound’s reactivity makes it suitable for material science applications, particularly in nanotechnology. It can be used to modify the surface properties of nanoparticles, thereby enhancing their interaction with biological systems for targeted drug delivery or diagnostic purposes .
Material Science: Advanced Material Development
In material science, 3-Methylisoxazole-5-carbonitrile is explored for the development of new materials with unique properties. Its incorporation into polymers or coatings can impart specific characteristics like increased thermal stability or chemical resistance .
Analytical Chemistry: Chromatography and Mass Spectrometry
This compound is also significant in analytical chemistry, where it can serve as a standard or reagent in chromatographic methods and mass spectrometry. Its well-defined structure and properties facilitate the accurate analysis of complex mixtures .
Environmental Science: Pollution Monitoring and Control
Lastly, 3-Methylisoxazole-5-carbonitrile has potential applications in environmental science. It can be used in the synthesis of sensors or probes for the detection of pollutants, contributing to monitoring and controlling environmental contamination .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
properties
IUPAC Name |
3-methyl-1,2-oxazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-2-5(3-6)8-7-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGHXEQLWFSUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611835 | |
Record name | 3-Methyl-1,2-oxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisoxazole-5-carbonitrile | |
CAS RN |
65735-07-1 | |
Record name | 3-Methyl-5-isoxazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65735-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1,2-oxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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